4-(4-Chlorophenyl)pyrrolidine-2-thione
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Overview
Description
4-(4-Chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrrolidine-2-thione typically involves the thionation of the corresponding lactam. One common method is the reaction of 4-(4-chlorophenyl)pyrrolidin-2-one with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. These reagents facilitate the conversion of the carbonyl group to a thione group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale thionation processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity, often involving solvent systems and temperature control to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding pyrrolidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)pyrrolidine-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrrolidine-2-thione involves its interaction with molecular targets through its thione and chlorophenyl groups. These interactions can modulate various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and interaction with cellular receptors .
Comparison with Similar Compounds
Pyrrolidine-2-thione: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
4-Phenylpyrrolidine-2-thione: Similar structure but without the chlorine atom, affecting its reactivity and applications.
3-Spiro-annulated pyrrolidine-2-thiones: Feature additional ring systems, leading to different chemical behaviors and applications.
Uniqueness: 4-(4-Chlorophenyl)pyrrolidine-2-thione is unique due to the presence of both the chlorophenyl and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114317-75-8 |
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Molecular Formula |
C10H10ClNS |
Molecular Weight |
211.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H10ClNS/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) |
InChI Key |
BPGCXQDQFWBHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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